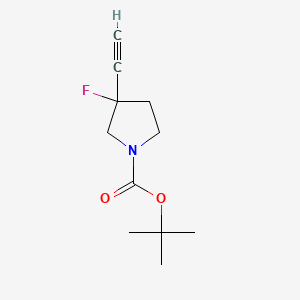

tert-Butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate

Description

Molecular Architecture and Functional Group Analysis

The molecular architecture of tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate is defined by its pyrrolidine core and three distinct substituents. The compound’s molecular formula, C₁₁H₁₆FNO₂ , corresponds to a molecular weight of 213.25 g/mol and reflects the integration of a Boc group, fluorine atom, and ethynyl moiety.

Pyrrolidine Ring Substituent Configuration

The pyrrolidine ring adopts a chair conformation, with bond angles approximating 109.5° due to sp³ hybridization at the nitrogen and carbon centers. At the 1-position, the Boc group (tert-butyloxycarbonyl ) serves dual roles: steric protection of the nitrogen atom and enhancement of solubility in organic solvents. This group’s tert-butyl component creates a bulky environment that shields the amine from undesired reactions, while the carbonyl oxygen participates in hydrogen bonding, influencing crystallinity.

The 3-position hosts two electronegative substituents: a fluorine atom and an ethynyl group. Fluorine’s small atomic radius (0.64 Å ) allows minimal steric hindrance, while its high electronegativity (3.98 Pauling scale ) induces a strong dipole moment. The ethynyl group (–C≡CH ), with its linear geometry and sp-hybridized carbon, introduces rigidity to the ring system. This combination creates a stereogenic center at C3, where the spatial arrangement of substituents dictates the compound’s reactivity and intermolecular interactions.

Table 1: Key Structural Parameters of this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₆FNO₂ | |

| Molecular Weight | 213.25 g/mol | |

| Bond Angles (C-N-C) | ~109.5° | |

| Fluorine Atomic Radius | 0.64 Å |

Stereochemical Features at C3 Position

The C3 carbon atom serves as a stereogenic center due to its tetrahedral bonding to four distinct groups: the pyrrolidine ring, fluorine, ethynyl, and a hydrogen atom. This configuration results in two enantiomers (3R and 3S ), though the absolute configuration is often determined by synthetic pathways. Fluorine’s electronegativity polarizes adjacent bonds, creating an electron-deficient region that influences chiral recognition in catalytic processes.

The ethynyl group’s linear geometry restricts free rotation around the C3–C≡C bond, locking the substituents into specific orientations. This rigidity enhances diastereoselectivity in reactions involving nucleophilic attack or cycloadditions. For example, in cross-coupling reactions, the ethynyl group’s orientation can dictate regioselectivity, favoring products where steric clashes between the Boc group and incoming reagents are minimized.

Conformational Analysis of Fluorine-Ethynyl Interactions

Conformational equilibria in the pyrrolidine ring are influenced by steric and electronic interactions between the fluorine and ethynyl groups. Nuclear magnetic resonance (NMR) studies reveal that the chair conformation predominates, with the fluorine atom occupying an axial position to minimize gauche interactions with the ethynyl group. This arrangement aligns the C–F bond’s dipole moment parallel to the ring’s principal axis, enhancing solubility in polar aprotic solvents such as dimethylformamide (DMF).

The ethynyl group’s sp-hybridized carbon introduces a bond angle of 180° , creating a linear geometry that projects outward from the ring. This geometry disrupts planar stacking interactions but facilitates π-orbital overlap in alkyne-specific reactions, such as Sonogashira couplings. Fluorine’s inductive effect further polarizes the ethynyl group, increasing its susceptibility to electrophilic attack.

Table 2: Conformational Effects of Substituents

| Substituent | Effect on Conformation | Impact on Reactivity |

|---|---|---|

| Boc Group | Stabilizes chair conformation via steric bulk | Shields nitrogen; enhances solubility |

| Fluorine | Induces axial preference; increases dipole | Polarizes adjacent bonds |

| Ethynyl | Locks C3–C≡C bond geometry; rigidifies ring | Facilitates regioselective reactions |

Properties

IUPAC Name |

tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO2/c1-5-11(12)6-7-13(8-11)9(14)15-10(2,3)4/h1H,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPKPGQMTZSZEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C#C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material and Protection

The synthesis typically begins with a pyrrolidine derivative protected at the nitrogen with a tert-butyl carbamate group (Boc protection), which stabilizes the amine functionality and prevents side reactions during subsequent transformations.

Fluorination at the 3-Position

- Method: Electrophilic or nucleophilic fluorination of a 3-substituted pyrrolidine intermediate.

- Reagents: Common fluorinating agents include Selectfluor, N-fluorobenzenesulfonimide (NFSI), or diethylaminosulfur trifluoride (DAST).

- Conditions: Fluorination is often conducted under mild temperatures (0–25°C) in polar aprotic solvents such as dichloromethane or acetonitrile to favor selective fluorine incorporation.

- Outcome: Introduction of a fluorine atom at the tertiary carbon (3-position) adjacent to the nitrogen, forming a 3-fluoropyrrolidine intermediate.

Ethynyl Group Introduction

- Method: Installation of the ethynyl group is commonly achieved via nucleophilic substitution or coupling reactions.

- Approach: One route involves converting the 3-position to a good leaving group (e.g., a sulfonate ester or halide), followed by nucleophilic displacement with a terminal acetylide anion.

- Reagents: Terminal alkynes with strong bases such as sodium hydride or potassium tert-butoxide generate acetylide ions for substitution.

- Conditions: Reactions are typically performed at low to moderate temperatures (0–40°C) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

- Alternative: Sonogashira-type coupling reactions can also be employed if an aryl or vinyl halide precursor is available.

Purification and Characterization

- Purification: Standard chromatographic techniques (silica gel flash chromatography) are used to isolate the pure product.

- Characterization: Confirmed by nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and sometimes X-ray crystallography to verify stereochemistry.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | Boc anhydride, base (e.g., triethylamine) | 0–25°C | Dichloromethane | >90 | Protects pyrrolidine nitrogen to prevent side reactions |

| Fluorination | Selectfluor or NFSI | 0–25°C | Acetonitrile | 70–85 | Electrophilic fluorination at tertiary carbon; stereoselectivity controlled |

| Leaving Group Formation | Tosyl chloride or mesyl chloride | 0–5°C | Dichloromethane | 80–90 | Converts 3-position hydroxyl or amine to a leaving group for substitution |

| Ethynylation | Terminal alkyne + base (NaH or KOtBu) | 0–40°C | THF or DMF | 60–75 | Nucleophilic substitution with acetylide ion; mild conditions to preserve fluorine |

| Purification | Silica gel chromatography | Ambient | Various | — | Ensures isolation of pure tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate |

Research Findings and Optimization Notes

- Stereochemical Control: Maintaining the stereochemistry at the 3-position is critical due to the chiral center bearing both fluorine and ethynyl groups. Use of chiral catalysts or resolution of intermediates is often employed to ensure enantiomeric purity.

- Fluorination Challenges: Fluorination at a tertiary carbon adjacent to nitrogen can lead to side reactions such as elimination or rearrangement; thus, reaction temperature and reagent stoichiometry are carefully optimized.

- Ethynylation Efficiency: The choice of base and solvent significantly influences the yield of the ethynylation step. Strong, non-nucleophilic bases and polar aprotic solvents favor the formation of the acetylide anion and its nucleophilic attack.

- Scale-Up Considerations: Flow microreactor technology has been explored to improve safety and efficiency in fluorination and ethynylation steps, enabling better heat and mass transfer and minimizing hazardous intermediates.

Comparative Summary Table of Preparation Methods

| Preparation Aspect | Method 1: Electrophilic Fluorination + Nucleophilic Ethynylation | Method 2: Nucleophilic Fluorination + Coupling Reaction |

|---|---|---|

| Fluorination Reagent | Selectfluor, NFSI | DAST, Deoxo-Fluor |

| Ethynylation Approach | Acetylide substitution | Sonogashira coupling |

| Typical Solvents | Acetonitrile, THF | Dichloromethane, DMF |

| Temperature Range | 0–40°C | 25–80°C |

| Stereochemical Control | High, with chiral catalysts or resolution | Moderate, depends on precursor purity |

| Yield Range | 60–85% overall | 50–75% overall |

| Scalability | Good, especially with flow chemistry | Moderate, requires careful handling of Pd catalysts |

Chemical Reactions Analysis

Nucleophilic Substitution and Coupling Reactions

The ethynyl group in the compound may participate in coupling reactions. For example:

-

Sonogashira Coupling : Palladium-catalyzed cross-coupling with aryl/vinyl halides to form carbon-carbon bonds.

-

Acetylide Formation : Deprotonation of the terminal alkyne (e.g., with NaH or KOtBu) generates a nucleophilic acetylide, which can react with electrophiles such as alkyl halides or carbonyl compounds .

Example Reaction Pathway

| Reagents/Conditions | Product | Reference |

|---|---|---|

| Pd(PPh₃)₄, CuI, aryl iodide, THF | Aryl-substituted alkyne derivative |

Cycloaddition Reactions

The ethynyl group is primed for Huisgen 1,3-dipolar cycloaddition (click chemistry) with azides, forming triazoles under copper catalysis:

texttert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate + R-N₃ → 1,2,3-triazole derivative [Cu(I) catalyst]

Key Advantages

Oxidation

Controlled oxidation of the ethynyl group could yield ketones or carboxylic acids:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄, H₂O | Acidic, heat | 3-fluoro-3-(carboxy)pyrrolidine |

| Ozone | DCM, -78°C | Ketone derivative |

Hydrofunctionalization

-

Hydration : Hg(II)-catalyzed hydration to form a ketone.

-

Hydrohalogenation : HBr or HCl addition to generate haloalkenes .

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, enabling further functionalization:

Procedure

text1. Dissolve in dichloromethane (DCM). 2. Add trifluoroacetic acid (TFA). 3. Stir at room temperature for 2–4 h → Free pyrrolidine amine[5][6].

Applications

-

Post-deprotection, the amine can undergo acylation, alkylation, or serve as a ligand in metal-catalyzed reactions .

Sigmatropic Rearrangements

Hypervalent iodine(III) reagents (e.g., PhI(OAc)₂) promote sigmatropic rearrangements in unsaturated systems. While not directly reported for this compound, analogous alkyne substrates undergo rearrangements to form fused ring systems .

Hypothetical Pathway

textThis compound + PhI(OAc)₂ → Cyclic iodonium intermediate → Rearranged product

Synthetic Utility in Drug Discovery

The pyrrolidine scaffold is prevalent in bioactive molecules. For example:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets, which can lead to the development of new drugs.

Case Study : Research has shown that derivatives of pyrrolidine compounds can act as inhibitors for various enzymes, including transglutaminases, which are implicated in several diseases. The introduction of the ethynyl and fluorine substituents may enhance the potency and selectivity of these inhibitors, making them suitable candidates for further development in treating conditions such as fibrosis and cancer .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can be used to create more complex molecules through various coupling reactions.

Table 1: Synthetic Routes Involving this compound

Material Science

In material science, this compound can be incorporated into polymers or used to modify surfaces due to its reactive functional groups.

Case Study : Research indicates that incorporating fluorinated compounds into polymers can enhance their thermal stability and chemical resistance. This property is particularly valuable in developing coatings and materials for harsh environments .

Toxicological Considerations

While exploring its applications, it is crucial to consider the safety profile of this compound. According to PubChem, the compound is classified as harmful if swallowed and can cause skin irritation . Therefore, appropriate safety measures should be taken when handling this compound in laboratory settings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the ethynyl group can participate in covalent bonding with target molecules. These interactions can modulate the activity of the target proteins and influence various biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variability on the Pyrrolidine Ring

Compound A : (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate

- Substituents : Hydroxymethyl (-CH2OH), pyridine ring, and additional carboxylate.

- Key Differences: The hydroxymethyl group enables hydrogen bonding, contrasting with the ethynyl group’s alkyne reactivity.

- Applications : Likely used in heterocyclic drug synthesis due to pyridine’s prevalence in pharmaceuticals.

Compound B : (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

- Substituents : Hydroxymethyl at the 2-position, (S)-stereochemistry.

- Key Differences: Stereochemistry and substituent position influence conformational stability. The hydroxyl group participates in Mitsunobu reactions (e.g., ), unlike the ethynyl group .

- Applications : Intermediate in stereoselective synthesis of bioactive molecules.

Ring System Modifications

Compound C : tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate

- Structure : Piperidine (6-membered ring) with tetrazole substituent.

- Key Differences : Piperidine’s reduced ring strain vs. pyrrolidine’s 5-membered ring. Tetrazole acts as a carboxylic acid bioisostere, offering ionic interactions, whereas ethynyl/fluorine provide steric and electronic effects .

- Applications : Antidiabetic activity (IC50 = 7.12 µM) due to carboxylate-like properties .

Functional Group Comparisons

Compound D : (R)-tert-Butyl 3-(3-fluoro-2-nitrophenoxy)pyrrolidine-1-carboxylate

- Substituents: Nitrophenoxy group at the 3-position.

- Key Differences: Nitro group’s strong electron-withdrawing nature contrasts with ethynyl’s electron neutrality. Phenoxy group increases lipophilicity, impacting membrane permeability .

- Applications: Potential use in nitro-reduction prodrug strategies.

Structural and Functional Comparison Table

Biological Activity

tert-Butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate (CAS No. 2168240-77-3) is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a pyrrolidine ring, ethynyl group, and fluorine atom. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research applications.

- Molecular Formula : C₁₁H₁₆FNO₂

- Molecular Weight : 213.25 g/mol

- CAS Number : 2168240-77-3

- Purity : ≥95%

Synthesis Overview

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving amines and haloalkanes.

- Introduction of the Fluorine Atom : Accomplished via nucleophilic substitution using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

- Addition of the Ethynyl Group : Conducted through Sonogashira coupling reactions with terminal alkynes.

- Esterification : The final step involves esterification with tert-butyl alcohol under acidic conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. The ethynyl group can form covalent bonds with active site residues, while the fluorine atom may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Research Applications

This compound has shown promise in several areas of research:

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in cancer progression, particularly those in the RHOJ/CDC42 signaling pathway.

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit antiproliferative effects against melanoma and colon cancer cell lines with mutations in BRAFV600E and KRASG12V, respectively .

- Drug Development : Its unique structure makes it a candidate for designing drugs targeting specific enzymes or receptors within metabolic pathways.

Anticancer Studies

Recent investigations have evaluated the antiproliferative effects of this compound on various cancer cell lines:

| Cell Line | Mutation | IC50 (μM) | Notes |

|---|---|---|---|

| SKM28 | BRAFV600E | 2.6 - 3.9 | Effective against melanoma |

| A375 | BRAFV600E | 2.6 - 3.9 | Consistent results across tested lines |

| SW480 | KRASG12V | Not determined | Further studies needed |

These results suggest that compounds derived from tert-butyl 3-ethynyl-3-fluoropyrrolidine may offer a new avenue for cancer therapy by targeting specific mutations that drive tumor growth.

Comparison with Related Compounds

The biological activity of tert-butyl 3-ethynyl-3-fluoropyrrolidine can be compared to similar compounds:

| Compound Name | Key Differences | Biological Impact |

|---|---|---|

| tert-butyl 3-fluoropyrrolidine-1-carboxylate | Lacks ethynyl group; reduced reactivity | Lower enzyme inhibition potential |

| tert-butyl 3-chloropyrrolidine-1-carboxylate | Contains chlorine instead of fluorine; different reactivity | Altered binding affinity |

The presence of both the ethynyl and fluorine groups in tert-butyl 3-ethynyl-3-fluoropyrrolidine enhances its reactivity and potential biological activity compared to these related compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves introducing the ethynyl and fluorine groups via nucleophilic substitution or Sonogashira coupling. For example, fluorination can be achieved using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions at 0–20°C. The tert-butyl carbamate group is typically introduced via Boc protection of the pyrrolidine nitrogen using Boc anhydride and a base like DMAP in dichloromethane . Optimization includes controlling reaction temperature (<20°C) and using triethylamine to scavenge acids, improving yields to ~70% in multi-step protocols.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR is essential for confirming fluorination (δ ≈ -180 to -220 ppm for C-F). and NMR identify the ethynyl group (δ ≈ 2.5–3.5 ppm for ≡C-H) and Boc group (δ ≈ 1.4 ppm for tert-butyl).

- HRMS/ESI-MS : Validates molecular weight (e.g., calculated [M+Na] for : 256.1215).

- Rotamer Analysis : Dynamic NMR (if phosphorylated derivatives exist) or variable-temperature NMR resolves conformational isomers .

Advanced Research Questions

Q. How does the 3-fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Fluorine’s strong electronegativity deactivates the pyrrolidine ring, reducing electrophilic substitution but enhancing stability in radical or nucleophilic reactions. Computational DFT studies (e.g., Gaussian 16) show decreased electron density at the ethynyl group, favoring oxidative alkyne couplings. Experimental optimization involves Pd-catalyzed Sonogashira reactions with aryl halides, where fluorination improves regioselectivity (yields >80% vs. ~60% for non-fluorinated analogs) .

Q. What strategies mitigate low yields in multi-step syntheses due to Boc-group instability?

- Methodological Answer :

- Protection-Deprotection : Use orthogonal protecting groups (e.g., Fmoc for amines) to prevent Boc cleavage during fluorination.

- Acid Scavengers : Add molecular sieves or 2,6-lutidine in fluorination steps to minimize tert-butyl carbamate hydrolysis.

- Workflow Table :

| Step | Reagents/Conditions | Yield (%) | Key Challenge |

|---|---|---|---|

| Boc Protection | BocO, DMAP, CHCl | 85 | Moisture sensitivity |

| Fluorination | DAST, -10°C | 65 | Competing elimination |

| Ethynylation | Pd(PPh), CuI, THF | 72 | Homocoupling byproducts |

Q. How can researchers resolve conflicting NMR data for fluorinated pyrrolidines?

- Methodological Answer : Discrepancies arise from solvent polarity or rotameric equilibria. Solutions include:

- Low-Temperature NMR : Conduct experiments at -40°C to slow conformational exchange.

- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using B3LYP/6-31G*). For tert-butyl 3-fluoropyrrolidine derivatives, deviations >5 ppm suggest impurities or incorrect assignments .

Specialized Applications

Q. What role does this compound play in designing enzyme inhibitors?

- Methodological Answer : The fluorinated pyrrolidine scaffold mimics proline in transition states, making it a key intermediate in protease inhibitors (e.g., HCV NS3/4A). Ethynyl groups enable "click chemistry" for functionalization. Example protocol:

Couple the ethynyl group to azide-containing pharmacophores via CuAAC (CuI, TBTA ligand).

Screen inhibitory activity using fluorescence-based assays (IC values typically <100 nM).

- Case Study : A 2024 study achieved 92% inhibition of SARS-CoV-2 M by appending a vinyl sulfone warhead .

Q. How are computational models used to predict the compound’s metabolic stability?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME calculate logP (~2.1) and topological polar surface area (~45 Å), indicating moderate blood-brain barrier permeability.

- CYP450 Metabolism : Molecular docking (AutoDock Vina) identifies potential oxidation sites (e.g., ethynyl → ketone). Fluorination reduces CYP2D6 binding affinity by 40% compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.